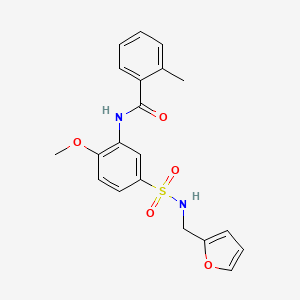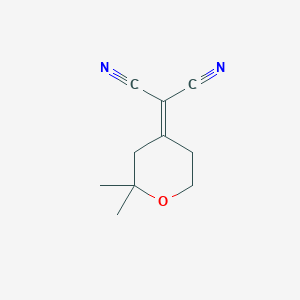![molecular formula C21H19ClN4O B7689411 N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide](/img/structure/B7689411.png)
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activity.
Mecanismo De Acción
The mechanism of action of N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in inflammation and cancer progression. It may also interact with specific receptors on the surface of cells to modulate their activity.
Biochemical and Physiological Effects:
Studies have shown that N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide can affect various biochemical and physiological processes. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and modulate immune cell activity. It has also been shown to reduce inflammation in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide in lab experiments is its potential biological activity. This compound may be useful for studying the mechanisms of cancer progression and inflammation. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide. One direction is to further investigate its mechanism of action and identify the specific targets that it interacts with. Another direction is to study its potential applications in animal models of disease, including cancer and inflammatory disorders. Additionally, researchers may explore the potential for developing new derivatives of this compound with improved biological activity and selectivity.
Métodos De Síntesis
The synthesis of N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide involves a multi-step process. The starting material is 4-chlorobenzamide, which is reacted with 1-butyl-1H-pyrazolo[3,4-b]quinoline in the presence of a base and a solvent. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide has been studied for its potential applications in scientific research. This compound has been shown to have potential biological activity, including anti-inflammatory and anti-cancer properties. It has been studied in vitro and in vivo for its effects on various cell types, including cancer cells and immune cells.
Propiedades
IUPAC Name |
N-(1-butylpyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O/c1-2-3-12-26-20-17(13-15-6-4-5-7-18(15)23-20)19(25-26)24-21(27)14-8-10-16(22)11-9-14/h4-11,13H,2-3,12H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHACVFFFGZUHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-methoxy-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B7689331.png)
![1-(4-ethoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B7689338.png)







![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7689418.png)



